5-(Propan-2-yl)pyrrolidin-3-ol
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Overview
Description
5-(Propan-2-yl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The compound this compound has various applications in research and industry, particularly in the synthesis of bioactive molecules and as a chiral auxiliary in asymmetric synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-yl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 3-chloropropylamine derivative, with an appropriate ketone or aldehyde. The reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used .
Another method involves the reduction of a pyrrolidinone derivative using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Propan-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and other reducing agents in solvents like ether or tetrahydrofuran (THF).
Substitution: Alkyl halides, sulfonates, and other electrophiles in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, alcohols, amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Propan-2-yl)pyrrolidin-3-ol has several scientific research applications, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored as a scaffold for the development of new drugs targeting various diseases.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Propan-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor by binding to an enzyme’s active site and preventing substrate access . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A parent compound with a similar five-membered ring structure but without the isopropyl and hydroxyl groups.
Prolinol: A derivative of pyrrolidine with a hydroxyl group at the 2-position.
Pyrrolidinone: A lactam derivative of pyrrolidine with a carbonyl group at the 2-position.
Uniqueness
5-(Propan-2-yl)pyrrolidin-3-ol is unique due to the presence of both the isopropyl and hydroxyl groups, which confer specific stereochemical and electronic properties. These features enhance its utility as a chiral auxiliary and its potential biological activities .
Properties
Molecular Formula |
C7H15NO |
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Molecular Weight |
129.20 g/mol |
IUPAC Name |
5-propan-2-ylpyrrolidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-5(2)7-3-6(9)4-8-7/h5-9H,3-4H2,1-2H3 |
InChI Key |
DKVOCZOSQQNGBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(CN1)O |
Origin of Product |
United States |
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